Product packaging for Toluidine red(Cat. No.:CAS No. 2425-85-6)

Toluidine red

Cat. No.: B045829
CAS No.: 2425-85-6
M. Wt: 307.3 g/mol
InChI Key: ATXLALDFCMZNHY-ZPHPHTNESA-N
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Description

Toluidine Red is a synthetic azo pigment known chemically as 1-[(2,4-dinitrophenyl)azo]-2-naphthol, valued in research for its exceptional lightfastness, thermal stability, and vivid red hue. Its primary research applications are in the fields of material science and histology. In material science, it serves as a critical colorant in studies involving polymers, coatings, and plastics, where researchers investigate its dispersion properties, weatherability, and interaction with various polymer matrices to develop durable colored materials. In biological research, particularly histology, this compound is utilized as a stain for bone and other calcified tissues due to its ability to provide clear contrast, aiding in microscopic analysis. The compound's mechanism of action as a pigment stems from its molecular structure, which absorbs specific wavelengths of light in the visible spectrum, resulting in the perception of a strong red color. Its insolubility in common solvents makes it an ideal subject for studying pigment-polymer interactions and the development of non-bleeding, stable color systems. This reagent is presented to the research community to facilitate advanced studies in dye and pigment technology, material durability testing, and specialized biological staining protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O3 B045829 Toluidine red CAS No. 2425-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C17H13N3O3/c1-11-6-8-14(15(10-11)20(22)23)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,21H,1H3
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InChI Key

ZLFVRXUOSPRRKQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]
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Molecular Formula

C17H13N3O3
Record name C.I. PIGMENT RED 3
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DSSTOX Substance ID

DTXSID8021226, DTXSID10859728
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Molecular Weight

307.30 g/mol
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Physical Description

Yellowish-red to red powder or solid. (NTP, 1992), Dry Powder, Yellowish-red to red solid; [CAMEO]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly soluble in ethanol and xylene; poorly soluble in ethers and ketones., Slightly soluble in water(0.8 g/L) ethanol(0.7 g/L), ethylene glycol methyl ether(0.9 g/L), acetone, and benzene; very soluble in mineral spirits, aromatic hydrocarbons and plasticizers.
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Density

1.37 to 1.50 g/cu cm
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Color/Form

Yellowish red solid, Hue varies considerably with particle size and therefore several shades are commercially available.

CAS No.

2425-85-6
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Melting Point

518 to 522 °F (NTP, 1992), 270 to 272 °C
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Ii. Advanced Synthesis and Reaction Chemistry of Toluidine Red

Refined Synthetic Methodologies for Toluidine Red and its Analogues

The traditional synthesis of this compound involves the diazotization of an aromatic amine followed by coupling with a naphthol compound. echemi.com However, researchers are continuously exploring ways to refine this process for improved yield, purity, and efficiency.

Optimization of Reaction Parameters in this compound Production (Temperature, pH, Catalyst Concentration)

The production of this compound is highly sensitive to reaction conditions. Key parameters such as temperature, pH, and catalyst concentration play a crucial role in maximizing yield and ensuring the quality of the final product. echemi.com

Temperature: The diazotization step is typically carried out at low temperatures, often between 0-5°C, to minimize side reactions. The subsequent coupling reaction is also temperature-sensitive, with optimal conditions generally maintained between 5-10°C.

pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. The coupling reaction, in particular, is favored under alkaline conditions, typically at a pH of 8-9, which activates the β-naphthol coupling component. Studies on the biodegradation of this compound by Halomonas strains have also highlighted the importance of pH, with optimal degradation observed at pH values ranging from 6.5 to 9.5. researchgate.netresearchgate.net

Catalyst Concentration: While traditional synthesis may not heavily rely on catalysts, modern approaches explore their use to enhance reaction rates and selectivity. For instance, the synthesis of related azo dyes has utilized copper catalysts in the diazotization and coupling steps. mdpi.com The concentration of such catalysts needs to be carefully optimized to avoid unwanted byproducts.

Table 1: Optimized Parameters for this compound Synthesis

Parameter Optimal Range Rationale
Temperature 5–10°C Minimizes side reactions and decomposition of the diazonium salt.
pH 8–9 Activates the β-naphthol for efficient coupling.
β-Naphthol Ratio 1.1 : 1 (vs diazonium) Compensates for potential hydrolysis of the coupling component.

Novel Precursors and Coupling Agents in this compound Synthesis

Research into novel precursors and coupling agents aims to create analogues of this compound with enhanced properties or to develop more sustainable synthetic routes. This includes the exploration of different aromatic amines and substituted naphthols. nih.govresearchgate.netderpharmachemica.com The synthesis of novel azo disperse dyes has involved the use of precursors like α-aminophosphonates, which are then coupled with β–naphthol. Furthermore, the synthesis of fluorescent 1,3a,6a-triazapentalenes has utilized p-toluidine (B81030) as a starting material to create complex chromophores. rsc.orgrsc.org The development of new heterocyclic azo pigments has also been achieved by synthesizing novel coupling agents, such as N-(4-hydroxylphenyl)maleimide, which then undergoes an azo coupling reaction. researchgate.net

Chemical Transformation Pathways of this compound

Understanding the degradation and transformation of this compound is crucial for assessing its environmental impact and developing remediation strategies.

Oxidative and Reductive Degradation Mechanisms of this compound

This compound can be degraded through both oxidative and reductive pathways.

Oxidative Degradation: Strong oxidizing agents can alter the chemical structure of the pigment, affecting its color properties. The oxidation of p-toluidine, a related compound, using hydrogen peroxide in the presence of a zeolite catalyst has been shown to produce 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene. researchgate.net

Reductive Degradation: Reduction reactions, often under anaerobic conditions, are a primary degradation pathway for azo dyes. researchgate.net This process typically involves the cleavage of the azo bond (–N=N–). nih.gov Reducing agents like sodium dithionite (B78146) or zinc dust in acidic conditions can facilitate this cleavage.

Investigation of Azo Bond Cleavage and Aromatic Amine Formation in this compound

The cleavage of the azo bond is a key step in the degradation of this compound and other azo dyes. This reductive cleavage leads to the formation of aromatic amines, which can be colorless but may have their own toxicological profiles. researchgate.netmst.dk The most common aromatic amines detected from the degradation of similar azo dyes are o-toluidine (B26562) and o-anisidine. researchgate.net The metabolism of azo dyes in mammals also primarily proceeds through the reductive cleavage of the azo linkage, resulting in the formation of component aromatic amines. mst.dk

Studies on the biodegradation of this compound by Halomonas strain IP8 have identified 1-diazo-2-naphthol as a metabolite, suggesting a degradation pathway involving the cleavage of the azo bond. researchgate.net The formation of these aromatic amines is a significant concern as some are known or suspected carcinogens. researchgate.netnih.gov

Photodegradation Kinetics and Mechanisms of this compound

This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The photocatalytic degradation of similar azo dyes often follows pseudo-first-order kinetics. researchgate.netsemanticscholar.orgccsenet.org

The photocatalytic degradation process can be influenced by several factors:

pH: The pH of the solution can significantly affect the rate of photodegradation. For instance, the degradation of Toluidine Blue, a related dye, was found to be most effective in a highly acidic medium. semanticscholar.orgccsenet.org In another study involving the photo-Fenton oxidation of Toluidine Blue, the optimal pH was found to be 4. uobaghdad.edu.iquobaghdad.edu.iq

Catalyst Dose: Increasing the concentration of the photocatalyst generally enhances the degradation rate up to an optimal point. semanticscholar.orgccsenet.orgnih.gov

Initial Dye Concentration: A higher initial concentration of the dye can negatively impact the degradation rate, as it may hinder the penetration of light. semanticscholar.orgccsenet.orgnih.gov

The mechanism of photodegradation often involves the generation of highly reactive species, such as hydroxyl radicals, which attack the dye molecule, leading to its decomposition. researchgate.netuobaghdad.edu.iq Recent research has also explored novel photocatalytic strategies, such as red-light-driven azo bond cleavage using a two-photon process, which offers a new avenue for the controlled degradation of azo compounds. nih.gov

Iii. Research Methodologies for Characterization and Analysis of Toluidine Red

Advanced Spectroscopic and Chromatographic Characterization Techniques for Toluidine Red

A combination of spectroscopic and chromatographic methods provides a powerful toolkit for the in-depth analysis of this compound. These techniques offer complementary information, from identifying the fundamental chemical structure to separating and quantifying the pigment and its related compounds.

UV-Visible spectrophotometry is a fundamental technique for the qualitative and quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to electronic transitions.

The color of this compound is a direct result of its ability to absorb specific wavelengths of light. mfa.org In solution, this compound typically exhibits a maximum absorbance (λmax) in the visible region, which is responsible for its characteristic red hue. idosi.orgamazon.com For instance, when dissolved in toluene, this compound shows a distinct absorption spectrum with specific wavelength maxima. amazon.com One analysis reported λmax values between 503-513 nm, 395-405 nm, and 295-305 nm in toluene. amazon.com Another study measuring the pigment in chloroform (B151607) reported the maximum wavelength of absorption. icrc.ac.ir The visible spectrum of light is composed of various colors corresponding to different wavelength ranges: violet (400–420 nm), blue (440–490 nm), green (490–570 nm), yellow (570–585 nm), orange (585–620 nm), and red (620–780 nm). msu.edueopcw.com

In degradation studies, UV-Vis spectrophotometry is often the first line of analysis to monitor the decolorization of the pigment. A decrease in the absorbance at the characteristic λmax over time indicates the breakdown of the chromophoric azo bond. idosi.orgresearchgate.net For example, in a study on the microbial degradation of this compound, the decolorization rate was calculated by measuring the difference between the initial and final absorbance values at the dye's absorbance maxima of 490 nm. idosi.org

Interactive Table: UV-Visible Absorption Maxima of this compound

SolventWavelength (λmax) Range 1 (nm)Wavelength (λmax) Range 2 (nm)Wavelength (λmax) Range 3 (nm)
Toluene503 - 513395 - 405295 - 305
ChloroformNot specifiedNot specifiedNot specified
Aqueous Media (for degradation studies)~490

Data sourced from multiple studies and may vary based on specific experimental conditions. idosi.orgamazon.comicrc.ac.ir

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound and its metabolites. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.

In studies of microbial degradation, HPLC is used to confirm that decolorization is due to biodegradation rather than mere biosorption. idosi.orgmendeley.comwalshmedicalmedia.com The disappearance of the peak corresponding to the parent this compound dye and the appearance of new peaks at different retention times indicate the formation of degradation products. walshmedicalmedia.com For instance, one study reported that the control sample of this compound showed two major peaks at retention times of 1.911 min and 1.2 min, while after decolorization, new major peaks emerged at 1.295 min, 2.172 min, and 2.888 min. walshmedicalmedia.com The use of a C18 column with a mobile phase like acetonitrile (B52724) and water is common for the separation of this compound and related compounds. walshmedicalmedia.comthermofisher.com A study on the fast analysis of Sudan dyes, which are structurally related to this compound, also employed a C18 column. thermofisher.com

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides even greater specificity and is used for the determination of illegal dyes, including this compound, in food products like paprika powder at very low concentrations. www.gov.uk

Interactive Table: HPLC Retention Times in this compound Analysis

ConditionRetention Time 1 (min)Retention Time 2 (min)Retention Time 3 (min)Retention Time 4 (min)
Control Sample1.911 (major)1.2 (major)2.887 (minor)
After Decolorization1.295 (major)2.172 (major)2.888 (major)4.046 (minor)

Retention times are specific to the chromatographic conditions of the cited study. walshmedicalmedia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the degradation of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that allow for the structural elucidation of the individual compounds.

In the context of biodegradation, GC-MS analysis of extracts from the culture medium after decolorization is crucial for identifying the metabolic byproducts. mendeley.comwalshmedicalmedia.comcivilica.com This information helps in proposing a degradation pathway for the pigment. For example, in studies investigating the microbial degradation of this compound by Rhodococcus rhodochrous and Halomonas species, GC-MS analysis identified several degradation products. researchgate.netmendeley.comcivilica.com Common metabolites identified include 2-(2-carboxy vinyl) benzoic acid (m/z 193) and benzene (B151609) (m/z 77). mendeley.comcivilica.com Another study identified 1-diazo-2-naphthol (m/z 170) as a metabolite. researchgate.net The identification of such aromatic amines is significant as they are often more toxic than the parent dye molecule.

Interactive Table: Identified Degradation Products of this compound by GC-MS

MetaboliteMass-to-Charge Ratio (m/z)Degrading Microorganism
2-(2-carboxy vinyl) benzoic acid193Rhodococcus rhodochrous, Halomonas sp.
Benzene77Rhodococcus rhodochrous, Halomonas sp.
1-diazo 2-naphthol (B1666908)170Halomonas strain IP8

The identified metabolites can vary depending on the microbial strain and degradation conditions. researchgate.netmendeley.comcivilica.com

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular composition of a material. It is particularly valuable for identifying pigments in complex matrices, such as artworks and industrial coatings, without the need for sample extraction. orientjchem.orgnih.govjasco-global.com

The Raman spectrum of this compound (also known as Pigment Red 3 or PR3) exhibits a characteristic set of peaks corresponding to the vibrations of its specific chemical bonds. researchgate.netresearchgate.net Key spectral bands can be assigned to different functional groups within the molecule. For example, bands around 1629 and 1503 cm⁻¹ are attributed to the NO₂ group and aromatic C-C stretching modes. researchgate.net The C-H₃ deformation mode is clearly identifiable at approximately 1452 cm⁻¹, and the N=N azo bond presents a band around 1402 cm⁻¹. researchgate.net Other strong bands at 1338 and 1325 cm⁻¹ are also characteristic of the pigment. researchgate.net

This technique has been successfully used to identify this compound in various applications, including 20th-century artists' paints and historical artifacts. nih.govresearchgate.netresearchgate.net The ability to use different laser excitation wavelengths (e.g., 785 nm, 830 nm, 1064 nm) can help to mitigate fluorescence interference, which is often a problem with colored materials. jasco-global.comchsopensource.org

Interactive Table: Characteristic Raman Bands of this compound (PR3)

Wavenumber (cm⁻¹)Vibrational Assignment
1629NO₂ group / Aromatic C-C stretch
1556Not specified
1503NO₂ group / Aromatic C-C stretch
1497Not specified
1452CH₃ deformation
1402N=N stretch
1396Not specified
1338Not specified
1329Not specified
1252Not specified
1220Not specified
1184Not specified
1129Not specified

Wavenumbers are approximate and can vary slightly depending on the specific sample and instrument calibration. researchgate.netresearchgate.net

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful complementary techniques for the solid-state characterization of this compound pigments. XRD provides information about the crystalline structure, while SEM reveals the morphology and particle size of the pigment.

XRD analysis is instrumental in identifying the crystalline phases of this compound and can be used to determine its unit cell dimensions. iucr.orgiucr.org A study on the crystallography of this compound reported that it has a monoclinic crystal system with possible space groups of P2₁ or P2₁/m. iucr.orgiucr.org The single-crystal structure was determined using precession techniques, and the powder pattern was obtained with a diffractometer. iucr.orgiucr.org Such structural information is vital for understanding the pigment's physical properties, such as its stability and color.

SEM is used to visualize the surface topography and morphology of the pigment particles. icrc.ac.ir In one study, SEM images were used to examine the morphology of both untreated and surface-treated Pigment Red 3. icrc.ac.ir The pigment particles were applied to a copper grid and coated with platinum for analysis. icrc.ac.ir This type of analysis is crucial for quality control in pigment manufacturing and for understanding how surface modifications affect the pigment's properties, such as its dispersibility in different media. icrc.ac.ir

Raman Spectroscopy for this compound Identification in Complex Matrices

Emerging Analytical Protocols for Trace Detection of this compound

While established methods like HPLC-MS/MS are effective for trace detection, research continues into developing new, faster, and more field-portable analytical protocols. One area of emerging interest is the development of electrochemical sensors. These sensors can offer rapid, sensitive, and selective detection of target analytes. Although specific research on electrochemical sensors solely for this compound is not widely documented in the provided context, the principles applied to other azo dyes and related aromatic amines are transferable. These methods often involve modifying an electrode surface to enhance its interaction with the target molecule, leading to a measurable electrical signal (e.g., a change in current or potential) that is proportional to the analyte's concentration. The development of such sensors could provide a valuable tool for on-site monitoring of this compound in environmental samples or for screening in food safety applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Trace Detection of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the ultra-trace detection and quantification of this compound in various complex matrices. This methodology is particularly crucial for monitoring this synthetic dye in products where its use is prohibited, such as foodstuffs and textiles. The coupling of liquid chromatography's separation power with the high specificity and sensitivity of tandem mass spectrometry allows for reliable identification and measurement even at very low concentrations.

The general workflow for LC-MS/MS analysis of this compound involves a multi-step process, beginning with efficient extraction of the analyte from the sample matrix. Common solvents used for extraction include acetonitrile, methanol (B129727), or hexane (B92381), sometimes in combination or with modifiers to enhance recovery. service.gov.uknih.govlcms.cz For instance, a method for analyzing illegal dyes in paprika powder utilized 100% acetonitrile for extraction. service.gov.uk In another study on animal feed, hexane was employed as the extraction solvent. nih.gov For textile analysis, methanol has been used under sonication to extract dyes. lcms.cz

Following extraction, a sample cleanup step is often necessary to remove interfering compounds from the matrix, such as oils and natural pigments, which can suppress the ionization of the target analyte in the mass spectrometer. service.gov.uk Solid-Phase Extraction (SPE) with C18 cartridges is a frequently used technique for this purpose, effectively removing non-polar interferences from extracts of products like spices. service.gov.uk

The cleaned extract is then injected into the LC system. Separation is typically achieved using a reverse-phase column, such as a C18 column. service.gov.uknih.gov A gradient elution program with a mobile phase consisting of an aqueous component (often containing a buffer like formic acid or ammonium (B1175870) formate) and an organic solvent (commonly acetonitrile or methanol) is used to separate this compound from other compounds in the extract. nih.govmdpi.com

Detection and quantification are performed by a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion of this compound in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This high selectivity minimizes the likelihood of false positives. The choice of precursor and product ions is critical for the specificity of the method.

Method validation is a critical aspect to ensure the reliability of the results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. For this compound, LC-MS/MS methods have demonstrated very low detection limits, often in the micrograms per kilogram (µg/kg) or parts-per-billion (ppb) range.

The following tables summarize findings from various research studies on the ultra-trace detection of this compound using LC-MS/MS.

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Food and Feed

MatrixExtraction SolventLC ColumnMobile PhaseLODLOQRecovery (%)Reference
Paprika PowderAcetonitrileReverse Phase C18Buffered Water/Acetonitrile~10 µg/kgNot Specified80-110% service.gov.uk
Animal FeedHexanePhenomenex Luna C18 (50 x 2.0 mm, 3 µm)A: Acetonitrile, B: 0.1% Formic Acid (Gradient)1 µg/kg5 µg/kg77.9-120% nih.gov
Chili Powder/PasteAcetonitrileNot SpecifiedNot SpecifiedNot Specified0.2-50 µg/kg91.8-114.2% researchgate.net

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound

MatrixSpiking LevelPrecision (RSD %)Retention Time (min)Reference
Paprika Powder100-1000 µg/kg3-40%Not Specified service.gov.uk
Animal Feed50, 500, 5000 µg/kg2.1-24%2.311 nih.gov
Chili Powder50, 100, 400, 800 µg/kg3.8-5.3%Not Specified researchgate.net

Iv. Biological and Biomedical Research Applications of Toluidine Red

Toluidine Red as a Histological and Cytological Probe

The use of this compound for staining tissues and cells is an area of significant ambiguity. Some commercial suppliers list histology, hematology, and cytology among the potential applications for their this compound products, suggesting it can be used as a stain to visualize cellular structures. chemimpex.comsigmaaldrich.com It has been claimed that the dye serves as a vital reagent in the examination of biological tissues by selectively binding to specific cellular components, thereby enhancing contrast under a microscope. chemimpex.com One vendor specifically suggests it is useful for highlighting cell nuclei. alibaba.com

However, these claims are contradicted by other chemical and histological sources, which assert that this compound is strictly an industrial pigment and is not used in histology. These sources draw a clear distinction between this compound, an azo pigment, and Toluidine Blue, a thiazine (B8601807) dye that is widely used in histology for its ability to stain acidic tissue components like nucleic acids and proteoglycans. The water-insoluble nature of this compound further complicates its use in standard aqueous staining protocols. researchgate.net

The theoretical mechanism for this compound's interaction with biological material stems from its chemical structure as an azo pigment. The molecule's characteristic red color is a result of its ability to absorb and reflect specific wavelengths of light, a property conferred by its chromophoric azo group (-N=N-) and associated aromatic rings.

If this compound were to function as a biological stain, its binding would be governed by non-polar and van der Waals interactions, given its general lack of a formal charge and its poor water solubility. nih.gov It has been proposed that the dye works by binding to cellular components such as proteins and nucleic acids, leading to a distinct red coloration. alibaba.com However, unlike cationic dyes such as Toluidine Blue that form strong electrostatic bonds with negatively charged biological polymers (e.g., the phosphate (B84403) backbone of DNA), a detailed, peer-reviewed mechanism for this compound's specific and selective binding to cellular and tissue components is not well-established in scientific literature.

While basic light microscopy is implied in its purported use as a histological stain, there is a lack of evidence in scientific literature to support the application of this compound in advanced microscopic imaging techniques. Modalities such as confocal, super-resolution, or fluorescence microscopy rely on probes with specific photophysical properties, including high quantum yield, photostability, and well-defined excitation and emission spectra. This compound is not typically listed among the fluorophores or specialized dyes used for these advanced visualization methods. Its primary documented use in imaging relates to the analysis of painted surfaces in art conservation, where techniques like Raman spectroscopy are used to identify it as a pigment. mdpi.comjuniperpublishers.com

The application of this compound in assays for cell viability and proliferation is mentioned by some commercial suppliers as a potential use in biological research. chemimpex.com This suggests it could be used to differentiate between live and dead cells or to quantify cell populations. Vital stains are generally defined by their ability to either be actively taken up by living cells (e.g., Neutral Red into lysosomes) or excluded by them (e.g., Trypan Blue). wisc.edunih.gov

Despite these claims, specific, validated protocols or primary research studies detailing the use of this compound for this purpose are not readily found in the literature. Methodological considerations for such an assay would need to address the dye's high insolubility in aqueous media, which would likely necessitate the use of a solvent like dimethylformamide (DMF) and a surfactant to achieve dispersion in a cell culture medium. researchgate.net Furthermore, the potential cytotoxicity of the dye itself would need to be carefully evaluated to ensure it does not interfere with the viability measurement. The International Agency for Research on Cancer (IARC) has noted evidence of toxicity and carcinogenicity in animal studies, which could confound its use as a simple viability indicator. inchem.orgcanada.ca

Some sources make the claim that this compound has an affinity for and binds to nucleic acids. alibaba.comcymitquimica.com This property would be fundamental to its use in staining cell nuclei and in studies of cellular pathology. However, direct research validating this interaction for staining purposes is limited.

The bulk of research on this compound's interaction with cellular components, including genetic material, comes from the field of toxicology. Studies conducted by the U.S. National Toxicology Program (NTP) and evaluations by the IARC have investigated its genotoxicity. iarc.frcanada.ca The findings indicate that this compound does not induce sister chromatid exchange or chromosomal aberrations in cultured Chinese hamster ovary cells. iarc.frinchem.org It was also not mutagenic to Salmonella typhimurium except under specific metabolic activation conditions, where it was weakly mutagenic at high, precipitating doses. iarc.fr While some studies on other red dyes have suggested potential for DNA damage, the evidence for this compound's utility as a specific probe for nucleic acids in a pathological or diagnostic context is not supported by the available toxicological data, which instead points toward potential health risks. rupahealth.comnih.govcanada.ca

This compound in Cell Viability and Proliferation Assays: Methodological Considerations

Investigational Applications of this compound in Advanced Pharmaceutical Research

The potential use of this compound in pharmaceutical science is another area of nascent and largely undocumented exploration. Its properties as a stable organic pigment have led to some consideration for its use in novel frameworks.

It has been suggested that this compound is being investigated for use in drug delivery systems, with its stability and biocompatibility cited as advantageous properties. As a stable molecule, it could potentially be incorporated into formulations as a marker or as part of a larger carrier system.

However, significant hurdles exist for this application. The search for "toluidine" in drug delivery literature overwhelmingly points to studies on Toluidine Blue, which is actively researched as a photosensitizer for photodynamic therapy and is loaded into various nanoparticles. researchgate.net There is a lack of published, peer-reviewed research demonstrating the successful incorporation or application of this compound (Pigment Red 3) in specific drug delivery platforms.

Furthermore, the biocompatibility of this compound is a major concern. The compound is poorly soluble in water, a significant challenge for parenteral formulations. nih.gov Toxicological studies have raised concerns about its carcinogenicity, leading to restrictions on its use in cosmetics and its cancellation for use in foods and drugs in the United States. canada.cacanada.canih.gov Health authorities in Canada have concluded that the substance is potentially harmful to human health. canada.ca These findings present substantial biocompatibility challenges that would need to be overcome for it to be considered a safe component in any pharmaceutical formulation intended for internal use.

Compound Information Table

Role of this compound in Colorimetric Assay Development for Pharmaceutical Quality Control

This compound, also known by its Colour Index name Pigment Red 3, serves a function in the quality control of pharmaceutical products, primarily through its application in colorimetric assays and as a regulated colorant. nih.govchemimpex.com Colorimetric methods are a cornerstone of pharmaceutical analysis, offering sensitive and specific means of quantifying various analytes in dosage forms and biological samples. researchgate.net The principle of these assays often involves a reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the substance being measured.

While specific, direct applications of this compound as a chromogenic reagent in widespread, standardized pharmaceutical assays are not extensively documented in publicly available research, its use is noted in the development of such quality control methods. nih.govchemimpex.com The stability and distinct red hue of this compound make it a candidate for assays where a visible color change is the desired endpoint.

The utility of the broader class of toluidine-containing compounds in pharmaceutical analysis is well-established, illustrating the potential of this chemical family in colorimetric quality control. For instance, a spectrophotometric method has been developed for the determination of the beta-blocker atenolol. This indirect method involves the oxidation of the drug with a known excess of potassium permanganate; the remaining oxidant is then quantified by its ability to bleach the color of Toluidine Blue, a structurally related dye. The decrease in the dye's absorbance is proportional to the concentration of the drug. chemprob.org Similarly, p-toluidine (B81030) has been used as a chromogenic reagent in flow injection analysis for the spectrophotometric determination of the antihypertensive drug methyldopa. scielo.br

Furthermore, this compound itself is used as a colorant in some pharmaceutical and cosmetic products, subject to regional regulations. uni.lunih.gov In this context, quality control involves ensuring the purity and consistency of the pigment itself, which is achieved through analytical techniques like spectrophotometry and high-performance liquid chromatography (HPLC) to confirm its identity and assay its dye content. uni.luresearchgate.net

This compound Based Diagnostic Modalities and Their Research Validation (e.g., Serological Tests)

A prominent and well-validated application of this compound is in the field of medical diagnostics, specifically as a key component of the this compound Unheated Serum Test (TRUST). The TRUST is a nontreponemal serological test used for the diagnosis and monitoring of syphilis, an infection caused by the spirochete bacterium Treponema pallidum. nih.govlipidbook.org

The TRUST is a macroscopic flocculation test. nih.gov Its mechanism is based on detecting reagin antibodies, which are antibodies (IgM and IgG) that form against lipoidal material released from damaged host cells and potentially from the treponemes themselves. sunwaychemicals.comnih.govlipidmaps.org The antigen used in the TRUST is a mixture of cardiolipin, cholesterol, and lecithin (B1663433) (phosphatidylcholine). nih.gov this compound particles are added to this antigen complex. nih.govnih.gov When a serum sample containing reagin antibodies is mixed with the antigen, the antibodies bind to the lipid components, causing the particles to flocculate or clump together. The red this compound particles become trapped in this lattice, making the agglutination reaction easily visible to the naked eye, which simplifies the reading of the result. nih.govnih.gov

The TRUST is considered an alternative to other nontreponemal tests like the Venereal Disease Research Laboratory (VDRL) test and the Rapid Plasma Reagin (RPR) test. nih.govfishersci.be It offers advantages in certain settings as the antigen is stable, and the test is relatively simple to perform. fishersci.benih.gov Research has focused on validating its performance, particularly its sensitivity and specificity, and comparing it with established methods.

Recent research has also explored the automation of the TRUST. A turbidimetric immunoassay was developed where the degree of aggregation of this compound particles is measured by the decrease in absorbance on a microplate reader. This automated method aims to reduce the subjectivity, time, and manual operation associated with the traditional manual TRUST, making it more suitable for large-scale screening. nih.gov

The use of the TRUST has also been validated for the diagnosis of neurosyphilis by testing cerebrospinal fluid (CSF). sunwaychemicals.comfishersci.ca Studies have modified the standard TRUST procedure for use with CSF and compared its performance to the CSF-VDRL test, which is the standard for neurosyphilis diagnosis. nih.govsunwaychemicals.comfishersci.ca These studies have shown a high degree of agreement, suggesting that the CSF-TRUST can be a viable alternative, especially in resource-limited settings where the technically demanding CSF-VDRL may not be available. nih.govsunwaychemicals.com

The following table summarizes findings from various research studies validating the performance of this compound-based diagnostic tests, primarily the TRUST and its modifications.

Test TypeIndicationParameterResultComparison TestSource
Automated TRUST (Turbidimetric)Syphilis (Serum)Specificity100%Manual TRUST nih.gov
Automated TRUST (Turbidimetric)Syphilis (Serum)Sensitivity87%Manual TRUST nih.gov
Automated TRUST (Turbidimetric)Syphilis (Serum)Correlation93.5%Manual TRUST nih.gov
CSF-TRUST-10 (Modified)Neurosyphilis (CSF)Qualitative Agreement98.7%CSF-VDRL sunwaychemicals.comfishersci.ca
CSF-TRUST-10 (Modified)Neurosyphilis (CSF)Quantitative Agreement91.4% (within two titres)CSF-VDRL sunwaychemicals.comfishersci.ca
CSF-TRUSTNeurosyphilis (CSF)Specificity93.1%CSF-VDRL fishersci.se
TRUST (Serum)Untreated SyphilisSensitivity98.4%VDRL, RPR nih.gov
TRUST (Serum)Untreated SyphilisSpecificity98.6%VDRL, RPR nih.gov

V. Environmental Fate, Remediation, and Ecological Impact Research of Toluidine Red

Biodegradation Pathways and Microbial Decolorization of Toluidine Red

Biological treatment methods are considered cost-effective and environmentally sound approaches for managing dye-contaminated effluents. tandfonline.comresearchgate.net Research has focused on identifying microorganisms capable of breaking down this compound and understanding the mechanisms and optimal conditions for this process.

Several bacterial strains have been identified for their ability to decolorize and degrade this compound, often using it as a sole source of carbon. Halophilic (salt-tolerant) bacteria are of particular interest due to their potential to treat saline industrial wastewater. nih.gov

Halomonas Strains: Various strains of the genus Halomonas have demonstrated significant efficacy in degrading this compound.

Halomonas strain Gb: This halophilic bacterium has been studied for its ability to decolorize this compound in synthetic wastewater. nih.govresearchgate.net It can effectively remove the dye under saline conditions. nih.gov

Halomonas strain IP8: This salt-tolerant strain has been shown to degrade this compound under alkaline conditions. tandfonline.comtandfonline.com Optimized conditions for this strain were found to be a dye concentration of 25 mg/L, pH 9.5, 5% (w/v) NaCl, and a temperature of 35°C. researchgate.net

Halomonas strain D2: The capability of this halotolerant strain to biodegrade this compound has also been investigated. idosi.orgresearchgate.net Optimal conditions for decolorization were determined to be a dye concentration of 25 ppm, pH 6.5, a temperature of 35°C, and a 5% (w/v) NaCl concentration. idosi.orgwalshmedicalmedia.com

Rhodococcus rhodochrous: This salt-tolerant bacterium has also been identified as a potent degrader of this compound. walshmedicalmedia.com It demonstrated effective decolorization across a pH range of 6.5 to 9.5 and a temperature range of 25°C to 40°C. researchgate.netwalshmedicalmedia.com

The ability of these microorganisms to thrive in high-salt environments makes them valuable candidates for the bioremediation of industrial effluents that are often characterized by high salinity. nih.gov

The primary mechanism for the microbial breakdown of azo dyes involves enzymatic action. nih.gov The decolorization of this compound is not due to simple surface adsorption but rather to the enzymatic degradation of the dye molecule. tandfonline.comresearchgate.net

The key enzymes responsible for the initial step of azo dye biodegradation are azoreductases . researchgate.netnih.gov These enzymes catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. nih.govnih.gov This cleavage breaks the molecule into smaller, typically colorless, aromatic amines. researchgate.net The degradation can proceed through either a symmetric or asymmetric cleavage of the azo bond. tandfonline.com

In the case of Halomonas strain IP8, the degradation of this compound was proposed to occur via an asymmetric cleavage, leading to the formation of a metabolite identified as 1-diazo 2-naphtol. tandfonline.comtandfonline.comresearchgate.net For Halomonas strain D2 and Rhodococcus rhodochrous, degradation resulted in final products identified as 2-(2-carboxy vinyl) benzoic acid and benzene (B151609). idosi.orgwalshmedicalmedia.com

Further degradation of these resulting aromatic amines generally requires aerobic conditions, where other enzymes can break down the aromatic rings. researchgate.net Other enzymes, such as tyrosinase and peroxidases, have also been implicated in the degradation of various azo dyes. tandfonline.comfrontiersin.org

To enhance the efficiency of biodegradation for practical applications, statistical methods like Response Surface Methodology (RSM) and Central Composite Design (CCD) are employed to optimize key environmental parameters. nih.govresearchgate.net These methods allow for the study of the effects of multiple variables and their interactions on the decolorization process. nih.gov

For the biodegradation of this compound by Halomonas strain Gb , researchers used RSM and CCD to analyze the effects of four main variables: dye concentration, salt concentration, pH, and temperature. nih.govnih.gov A study involving 30 experimental runs determined that all four variables significantly impacted the biodegradation capacity. nih.govresearchgate.net The highest biodegradation rate of 81% was achieved on the fourth day under the following optimal conditions. nih.govresearchgate.net

ParameterOptimized Value
pH6.5
Temperature35 °C
Salt Concentration4%
Dye Concentration25 ppm
Data derived from studies on Halomonas strain Gb. nih.govresearchgate.net

Similarly, RSM was used to optimize this compound removal by Halomonas strain D2 , identifying salt concentration and temperature as the most significant variables. These optimization studies are crucial for developing efficient and predictable bioremediation systems for dye-contaminated wastewater. nih.gov

Enzymatic Mechanisms of Azo Dye Biodegradation Relevant to this compound

Adsorption and Advanced Oxidation Processes for this compound Removal from Aqueous Environments

Alongside biological methods, physicochemical processes such as adsorption and advanced oxidation are being explored for the removal of this compound from water. ajchem-a.comresearchgate.net

Adsorption is a widely used method for dye removal due to its efficiency. neptjournal.com Research has focused on developing low-cost and novel adsorbents with high surface areas and specific functionalities to effectively bind dye molecules. neptjournal.com Nanomaterials are particularly promising due to their exceptional physical and chemical properties. neptjournal.com

Soot–Poly(o-toluidine) Nanocomposite (St-POT): A nanocomposite synthesized from candle soot nanoparticles impregnated on poly-o-toluidine has been developed as an effective adsorbent for removing dyes from aqueous solutions. ajchem-a.comajchem-a.com The material was characterized using techniques such as FT-IR, XRD, and SEM. ajchem-a.comajchem-a.com This nanocomposite demonstrated high efficiency for the adsorption of Alizarin Red, a dye with structural similarities to this compound. ajchem-a.com

Functionalized Magnetic Nanoparticles: Magnetite (Fe₃O₄) nanoparticles offer the advantage of easy separation from treated water using an external magnetic field. iwaponline.com Their surface can be functionalized to enhance adsorption capacity.

Tannic Acid-Functionalized Magnetite Nanoparticles (TA@Fe₃O₄): These nanoparticles have been successfully used for the removal of toluidine blue, a related cationic dye. iwaponline.com The modification with tannic acid provides functional groups that aid in the binding of dye molecules. iwaponline.com

Poly(aniline-co-o-toluidine) Modified Nickel Ferrite Nanoparticles: A novel magnetic nanocomposite (NiFe₂O₄/PAOT) was prepared to remove chlorinated phenols, demonstrating the potential of polymer-coated magnetic nanoparticles for adsorbing aromatic pollutants. nih.gov The polymer coating enhances stability and provides active sites for adsorption. nih.gov

Graphene-Based Materials: Graphene and its derivatives, like graphene oxide, are explored as adsorbents due to their extremely high surface area and the presence of functional groups. mdpi.comresearchgate.net Functionalization can enhance their capacity and selectivity for specific pollutants. researchgate.net

To understand and optimize the adsorption process, the experimental data are analyzed using kinetic and isotherm models. These models provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

Kinetic Modeling: Kinetic studies describe the rate at which the dye is removed from the solution. Common models include:

Pseudo-First-Order: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. acs.org The adsorption of toluidine blue onto almond shells and tannic acid-functionalized magnetite nanoparticles was well-described by the pseudo-second-order model. iwaponline.comacs.org

Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.com The adsorption of toluidine blue onto a graphene-based material followed the Langmuir model, with a maximum adsorption capacity of 265.2 mg/g. mdpi.com

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface. ajchem-a.com The adsorption of Alizarin Red onto a soot–poly(o-toluidine) nanocomposite was best described by the Freundlich model. ajchem-a.com

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage. iwaponline.com The adsorption of toluidine blue onto functionalized magnetite nanoparticles was found to fit the Temkin model. iwaponline.com

The selection of the best-fitting model provides crucial information for designing and scaling up adsorption-based water treatment systems.

Photocatalytic and Electrochemical Degradation Studies of this compound

Research into the advanced oxidation processes for the degradation of this compound itself is limited; however, studies on related compounds, such as Toluidine Blue and the precursor o-toluidine (B26562), provide insights into potential remediation pathways.

Photocatalytic Degradation: Advanced oxidation processes (AOPs) are recognized as effective methods for treating wastewater containing dyes. nih.gov Photocatalysis, a subset of AOPs, utilizes semiconductor materials to generate highly reactive species that can break down complex organic pollutants into simpler, less harmful substances like CO2 and H2O. nih.gov

While direct studies on this compound are not prevalent in the reviewed literature, research on other toluidine-based dyes offers valuable information. For instance, the photocatalytic degradation of ortho-Toluidine Blue has been successfully demonstrated using La0.8Bi0.2FeO3 perovskite nanoparticles under visible light irradiation. karazin.ua In one study, this method achieved a 90.09% removal rate of ortho-Toluidine Blue within 60 minutes. karazin.ua Other research has explored the use of titanium dioxide (TiO2) under UV light and V2O5/TiO2 hybrid photocatalysts for the degradation of Toluidine Blue. researchgate.net Furthermore, a green-synthesized MgO@AgO/Ag2O nanocomposite has shown effectiveness in degrading Toluidine Blue under sunlight. frontiersin.org These studies suggest that similar photocatalytic systems could potentially be adapted for the remediation of this compound.

Electrochemical Degradation: Electrochemical oxidation is another promising AOP for the breakdown of persistent organic pollutants. Studies have investigated the electrochemical degradation of o-toluidine, a primary precursor in the synthesis of this compound. researchgate.net Research using lead dioxide (PbO2) and boron-doped diamond (BDD) anodes has shown that o-toluidine oxidation occurs through the action of electrogenerated hydroxyl radicals. researchgate.net The efficiency of this degradation is influenced by operational parameters such as current density and temperature, with low current density and high temperature favoring the process. researchgate.net BDD anodes, in particular, have demonstrated higher current efficiency and a greater oxidation rate compared to PbO2 anodes. researchgate.net The development of efficient and stable electrodes is crucial for the application of electrochemical treatment in environmental remediation. nih.gov

Ecological Research on this compound in Aquatic and Terrestrial Systems

The environmental persistence and mobility of this compound are governed by its physicochemical properties and its interaction with environmental matrices. As an oil-soluble azo pigment, its behavior differs significantly from its water-soluble precursors. idosi.org

Persistence and Biodegradation: this compound is susceptible to photodegradation, meaning it can be broken down by light. However, a more significant degradation pathway appears to be microbial action. Studies have identified specific bacterial strains capable of biodegrading this pigment. The halophilic bacterium Halomonas strain Gb has been shown to degrade this compound with an efficiency of up to 81% under optimized conditions of pH 6.5, a temperature of 35 °C, a salt concentration of 4%, and a dye concentration of 25 ppm. nih.gov Other studies using Halomonas strains D2 and IP8 also confirmed the biodegradation of this compound, where the dye served as a source of carbon and energy for the microorganisms. idosi.orgnih.govtandfonline.com Analysis of the degradation process using UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) indicated that the decolorization is due to the breakdown of the dye molecule rather than simple adsorption. idosi.orgtandfonline.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis identified metabolites such as 1-diazo 2-naphthol (B1666908), 2-(2-carboxy vinyl) benzoic acid, and benzene, allowing researchers to propose specific biodegradation pathways. idosi.orgresearchgate.net

Environmental Transport: The transport of this compound in the environment is largely dictated by its low water solubility and high affinity for organic matter.

Mobility in Soil: With an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1.3 x 10^5, this compound is expected to be immobile in soil. echemi.com This high Koc value suggests strong adsorption to soil particles, limiting its potential to leach into groundwater. echemi.com The movement of substances in soil is generally influenced by factors like soil porosity. jawilliamsschool.ca

Bioaccumulation: The potential for bioconcentration of this compound in aquatic organisms is considered low. echemi.com This is supported by an estimated bioconcentration factor (BCF) of 10. echemi.com The partition coefficient (log Kow), a measure of a chemical's lipophilicity, has been reported as 5.4 for this compound. lgcstandards.com

While the pigment itself has low mobility, it is important to consider the properties of its precursors, such as o-toluidine, which is more water-soluble and could pose a higher risk of groundwater contamination if released directly into the environment. nih.govacs.org

The release of synthetic dyes into aquatic ecosystems is a significant environmental concern, as they can affect light penetration, which is crucial for photosynthesis, and potentially exert toxic effects on aquatic life. researchgate.netinformaticsjournals.co.in Ecotoxicological studies are essential to determine the potential harm of substances like this compound to environmental organisms.

Based on available data, this compound exhibits varying levels of toxicity to different aquatic model organisms. echemi.com While some safety data sheets report a lack of comprehensive toxicological investigation, specific test results provide quantitative assessments of its ecotoxicity. echemi.comcapotchem.cn

Toxicity to Aquatic Organisms: Data from ecotoxicological studies on this compound are summarized in the table below.

Test OrganismEndpointDurationResultReference
Oryzias latipes (Japanese rice fish)LC5048 h> 400 mg/L echemi.com
Daphnia magna (Water flea)EC5048 h> 100 mg/L echemi.com
Pseudokirchneriella subcapitata (Green algae)NOEC72 h> 6 µg/L echemi.com
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population.
EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a test population.
NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

The data indicates that the acute toxicity of this compound to fish and daphnia is relatively low. echemi.com However, the results for algae suggest that even low concentrations could have an impact, although the reported value is a "greater than" value, indicating the true NOEC may be higher. echemi.com In contrast to the pigment, its precursor, o-toluidine, is classified as very toxic to aquatic organisms. szabo-scandic.com

There is a general lack of data on the ecotoxicological effects of this compound on terrestrial organisms. Research on related toluidine compounds, such as the avicide 3-chloro-p-toluidine hydrochloride, has shown high toxicity to birds, but these findings cannot be directly extrapolated to this compound. regulations.gov

Vi. Advanced Material Science and Industrial Research Applications of Toluidine Red

Performance Evaluation of Toluidine Red in High-Performance Coatings and Polymers

The utility of this compound (Pigment Red 3) in high-performance coatings and polymers is an area of continuous investigation, focusing on its stability and dispersion characteristics within various material matrices.

The optical and structural stability of this compound is a critical factor in its performance within coatings and polymers. Research indicates that while full shades of this compound exhibit very good lightfastness and weather fastness, this stability deteriorates when the pigment is reduced with white pigments like titanium dioxide. origochem.comhonorpigment.com Its fastness to solvents is generally insufficient, showing particular vulnerability to esters and ketones. origochem.comhonorpigment.com

In terms of thermal stability, this compound is considered suitable for applications up to 150-160°C. origochem.comhonorpigment.com This property, combined with its vibrant red hue, has led to its use in industrial air-drying paints and some rigid PVC applications. origochem.comsypigment.com However, its tendency to bleed in oil-based systems can be a limitation. mfa.org

Studies on the application of this compound in various coatings reveal its utility in interior emulsion paints where high lightfastness is not a primary concern. origochem.com It is also extensively used in combination with Molybdate Red. origochem.com In plastics, its application includes the coloration of polyethylene (B3416737) and polystyrene. echemi.com

The following table summarizes the fastness properties of this compound in different conditions:

PropertyRating/Value
Heat Resistance150 °C origochem.com
Light Fastness (Full Shade)6 (on an 8-point scale) origochem.com
Acid Resistance4 (on a 5-point scale) origochem.com
Alkali Resistance5 (on a 5-point scale) origochem.com
Alcohol Resistance4 (on a 5-point scale) origochem.com
Ester Resistance3 (on a 5-point scale) origochem.com
Benzene (B151609) Resistance4 (on a 5-point scale) origochem.com
Bleeding Resistance4 (on a 5-point scale) origochem.com

This table is based on data from multiple sources. origochem.comhonorpigment.com

The dispersion homogeneity and particle size of this compound pigments significantly influence the application properties of the final product. The particle size of this compound can vary, which in turn affects its hue; coarser particles tend to produce a bluer shade of red. honorpigment.com

A notable phenomenon associated with this compound in certain paint systems, particularly air-dried alkyd resins, is the development of "this compound haze." wiley-vch.de This surface defect, which reduces gloss, is more pronounced with coarser pigment particles and develops as the paint film dries and contracts. wiley-vch.de Finer particle size variants of this compound exhibit less of this hazing effect. wiley-vch.de The dispersion process itself can also affect the particle size, with significant shearing forces capable of breaking down coarser particles. wiley-vch.de

The dispersibility of a pigment is also linked to its particle size, with finer particles generally requiring more energy for dispersion. sdc.org.uk The interaction between the pigment particles and the surrounding medium is crucial for achieving a stable and uniform dispersion. acs.org Research has explored methods to improve the dispersion of this compound in water-based systems, such as surface modification through sulfonation, which can enhance its compatibility with aqueous flexographic inks. icrc.ac.ir

Investigation of Optical and Structural Stability of this compound in Material Matrices

This compound as a Model Compound in Azo Pigment Chemistry Research

Due to its well-defined structure and long history of use, this compound often serves as a model compound in the study of azo pigments.

The chemical structure of this compound, 1-(4-methyl-2-nitrophenylazo)-2-naphthol, is fundamental to its color and performance properties. wikipedia.org The azo group (-N=N-) acts as the primary chromophore, responsible for the absorption of light in the visible spectrum, which results in its characteristic red color. The presence of intramolecular hydrogen bonding contributes to its good lightfastness. daryatamin.com

However, its relatively small molecular size contributes to its poor solvent resistance. daryatamin.com The relationship between the molecular structure and properties like lightfastness, solvent resistance, and migration fastness is a key area of study in pigment science. wiley-vch.de Understanding these relationships allows for the prediction of pigment performance and the design of new pigments with improved properties.

In comparative studies, this compound is often benchmarked against other organic pigments. For instance, it is noted that in more demanding applications requiring higher heat stability, weather fastness, and solvent resistance, Naphthol Red pigments like PR 112 can be used as a replacement for this compound. pigments.com Similarly, in printing inks, this compound is sometimes displaced by stronger Naphthol AS pigments. honorpigment.com

These comparative analyses help to position this compound within the broader spectrum of available organic pigments, highlighting its strengths, such as its bright shade and cost-effectiveness for certain applications, as well as its limitations, such as its moderate fastness properties in some areas. origochem.compcimag.com

Structure-Property Relationships in this compound for Pigment Science

Derivatives of this compound in Novel Material Formulations

Research into derivatives of toluidine aims to create novel materials with enhanced properties. For example, p-toluidine (B81030) has been used as a precursor to synthesize new organic semiconductor materials. colab.ws While not direct derivatives of this compound pigment, these studies on related toluidine compounds showcase the potential for this chemical family in advanced material science. The synthesis of poly(o-toluidine)/red mud composites has also been explored for applications such as electromagnetic shielding. researchgate.net Furthermore, research into the synthesis of poly(o-toluidine)-based metal composite materials has shown potential for structural, optical, and electrochemical applications. researchgate.net These explorations into toluidine-based polymers and composites suggest a pathway for developing new functional materials inspired by the chemistry of compounds like this compound. echemi.com

Viii. Future Research Directions and Emerging Paradigms for Toluidine Red

Integration of Computational Chemistry and Machine Learning in Toluidine Red Research

The synergy between computational chemistry and machine learning is set to revolutionize the study and application of organic pigments like this compound. These advanced digital tools offer unprecedented opportunities to predict and understand the pigment's properties at a molecular level, accelerating the discovery of new formulations and applications.

Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are being employed to model the electronic structure of azo dyes. mdpi.comacs.org These calculations can predict key characteristics such as color, lightfastness, and thermal stability before a single molecule is synthesized in the lab. mdpi.com For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the electronic transitions responsible for the pigment's color. acs.org Molecular mechanics (MM) and molecular dynamics (MD) simulations are also valuable for studying the conformational behavior of dye molecules and their interactions with other molecules, such as DNA, which can provide insights into potential genotoxicity on a molecular level. frontiersin.org By modeling tautomers and simulating spectra (UV-VIS, NMR), researchers can gain a deeper understanding of the structure-property relationships that govern the performance of this compound. mdpi.com

Machine Learning: Machine learning (ML) is emerging as a powerful tool for high-throughput virtual screening and property prediction of organic dyes. aip.orgacs.org By training algorithms on large datasets of known pigments, ML models can learn to predict the photophysical properties—such as absorption and emission wavelengths—of novel chemical structures with remarkable accuracy. aip.orgacs.org These data-driven models can significantly reduce the time and expense associated with experimental synthesis and testing. google.com For instance, a trained ML model could rapidly screen a virtual library of thousands of this compound derivatives to identify candidates with enhanced lightfastness or specific colorimetric properties. researchgate.net This approach allows for the efficient design of new pigments tailored to specific applications, from advanced coatings to specialized electronics. google.compigment.com

Table 1: Computational & Machine Learning Approaches in Pigment Research

TechniqueApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT)Modeling electronic structure, calculating HOMO-LUMO gaps. mdpi.comacs.orgPrediction of color, reactivity, and stability. acs.orgresearchgate.net
Molecular Dynamics (MD)Simulating molecular interactions and conformational changes. frontiersin.orgUnderstanding pigment-matrix interactions and degradation pathways.
Machine Learning (ML) ModelsPredicting photophysical properties from molecular structure. aip.orgacs.orgRapid screening of new derivatives for targeted applications. researchgate.net
Quantitative Structure-Property Relationship (QSPR)Developing models that correlate molecular descriptors with physical properties.Guiding the synthesis of pigments with improved performance.

Nanotechnology-Based Applications and Modifications of this compound

Nanotechnology offers a transformative platform for manipulating the properties of this compound at the nanoscale, leading to novel materials with enhanced functionality. By controlling the size, shape, and surface chemistry of the pigment particles, researchers can unlock new applications in electronics, advanced coatings, and more.

One of the most promising areas is the development of this compound nanoparticles. ingentaconnect.com Research has demonstrated that this compound nanoparticles, prepared by methods like anti-solvent precipitation, can be used as the active component in electrophoretic displays (EPIDs). ingentaconnect.comacs.org These nanoparticles, when modified with surfactants, can be stably dispersed in a fluid medium and moved by an electric field to create an image. ingentaconnect.com The small, uniform particle size (around 80 nm) is crucial for achieving high resolution and image quality. ingentaconnect.com

Further modifications include coating pigment particles to improve their properties. For example, the layer-by-layer assembly technique can be used to coat organic pigment particles with colloidal nano-silica. acs.org This nano-silica shell can enhance the pigment's weatherability and its ability to disperse in waterborne systems, which is a significant advantage for developing eco-friendly paints and inks. acs.org The nano-silica coating can also scatter UV light, potentially improving the lightfastness of the pigment. acs.org Other research has explored the use of poly(o-toluidine) to create nanocomposites with materials like TiO2 for applications in humidity sensing. researchgate.net These approaches could be adapted for this compound to create "smart" pigments with sensing capabilities.

Table 2: Nanotechnology-Based Modifications of this compound

Nanotechnology ApproachDescriptionEmerging Application
Nanoparticle SynthesisPreparation of this compound particles with sizes in the nanometer range (e.g., 80 nm) via anti-solvent precipitation. ingentaconnect.comElectrophoretic displays (EPIDs) for low-power, flexible screens. ingentaconnect.comacs.org
Surface ModificationModifying the surface of nanoparticles with surfactants to improve dispersion and stability in various media. ingentaconnect.comStable colloidal dispersions for high-quality inks and electronic paper. ingentaconnect.com
Nano-encapsulationCoating pigment particles with layers of other nanomaterials, such as nano-silica, using layer-by-layer assembly. acs.orgEnhanced durability, UV resistance, and dispersibility in water-based systems. acs.org
Nanocomposite FormationIntegrating this compound into a polymer or inorganic nanocomposite matrix. researchgate.neticrc.ac.irAdvanced coatings, plastics, and functional materials with tailored properties. icrc.ac.ir

Sustainable Synthesis and Environmental Remediation Strategies for this compound

The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. For this compound, a traditional azo pigment, future research is heavily geared towards developing more sustainable synthesis routes and effective remediation strategies for dye-contaminated wastewater.

Sustainable Synthesis: Traditional azo dye synthesis often involves harsh conditions and hazardous chemicals. rsc.orgdigitellinc.com Emerging research focuses on greener alternatives. nih.gov One promising approach is the use of solvent-free "grindstone chemistry," where reactions are carried out by grinding solid reactants together at room temperature. longdom.org This method eliminates the need for toxic solvents, simplifies product isolation, and can lead to excellent yields. rsc.orglongdom.org Other innovative methods include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the use of eco-friendly catalysts like sulfonic acid functionalized magnetic nanoparticles, which can be easily recovered and reused. rsc.orgnih.govresearchgate.net Replacing hazardous acids like HCl with biodegradable alternatives such as alginic acid (derived from algae) in the crucial diazotization step is another key area of development. digitellinc.com

Environmental Remediation: Due to their chemical stability, azo dyes like this compound can persist in the environment if released in wastewater. nih.gov Research into remediation is exploring both biological and chemical methods.

Bioremediation: This approach uses microorganisms to break down the dye molecules. nih.gov Studies have identified specific bacterial strains, such as Halomonas sp., that can effectively decolorize and biodegrade this compound, even in high-salinity conditions typical of some industrial effluents. nih.govresearchgate.netsid.ir Optimizing conditions like pH, temperature, and salt concentration can achieve high degradation efficiency. nih.govsid.ir

Photocatalytic Degradation: This method uses semiconductor photocatalysts, such as titanium dioxide (TiO2) or perovskite nanoparticles, and light to generate highly reactive species that destroy the dye molecules. nih.govkarazin.ua Studies on Toluidine Blue and other azo dyes show that this process can effectively decolorize wastewater. karazin.uaresearchgate.netfrontiersin.org The development of catalysts that are active under visible light is a key goal, as it would allow the use of sunlight as a sustainable energy source for remediation. karazin.ua

Advanced Biomedical and Diagnostic Tool Development Utilizing this compound

While this compound is primarily an industrial pigment, future research may unlock its potential in the biomedical field by modifying its structure and harnessing its properties. The closely related thiazine (B8601807) dye, Toluidine Blue, is already widely used in biomedical applications, providing a blueprint for how this compound derivatives could be developed for similar purposes. researchgate.netfrontiersin.orgmdpi.com

Biosensors: Electrochemical biosensors are a major area of development. Toluidine Blue is often used as a redox mediator in biosensors for detecting a wide range of analytes, from glucose to specific DNA sequences. researchgate.netnih.gov It facilitates electron transfer between a biological recognition element (like an enzyme or aptamer) and an electrode surface. frontiersin.org By functionalizing this compound or its derivatives and immobilizing them on electrode materials like reduced graphene oxide or gold nanoparticles, it may be possible to create novel sensors. researchgate.netfrontiersin.org For example, a sensor based on a poly(o-toluidine) film has been designed for glucose monitoring, and theoretical studies suggest graphene derivatives could be used to detect o-toluidine (B26562), a related compound, as a disease biomarker in breath. acs.orgnano-ntp.com

Photodynamic Therapy (PDT): In PDT, a photosensitizer dye is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells or pathogenic microbes. termedia.pl Toluidine Blue is a well-known photosensitizer used in antibacterial PDT. mdpi.comnih.gov To improve its efficacy, it has been loaded into nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). termedia.plnih.gov These nanoparticles prevent the dye from aggregating and improve its delivery to the target site. nih.gov Similar nanotechnology-based strategies could be applied to new, functionalized this compound derivatives, potentially creating next-generation photosensitizers for therapeutic applications. The known stability and biocompatibility of this compound are properties that encourage investigation into its use in systems like drug delivery.

Q & A

Q. What are the key physicochemical properties of Toluidine Red critical for experimental design in environmental studies?

this compound is an azo-group-containing pigment with distinct spectral and stability characteristics. Key properties include its absorbance maxima (e.g., ~500–520 nm in aqueous solutions), solubility in organic solvents, and susceptibility to photodegradation. These properties influence its environmental persistence and inform protocols for handling, storage, and analysis. For instance, its absorbance profile enables quantification via UV-Vis spectroscopy, while its stability under varying pH and temperature conditions must be assessed to design degradation studies .

Q. How is this compound detected and quantified in aqueous solutions using spectroscopic methods?

UV-Vis spectroscopy is the primary method, leveraging its absorbance peak near 500–520 nm. Calibration curves are constructed using serial dilutions in solvents like ethanol or deionized water. For complex matrices (e.g., wastewater), sample pretreatment (filtration, solvent extraction) is required to minimize interference. Spectrophotometric data should be validated with HPLC or mass spectrometry for confirmation, especially in biological degradation studies .

Q. What standard protocols exist for synthesizing this compound-derived compounds for material science applications?

Synthesis often involves diazotization and coupling reactions under controlled pH and temperature. For composite materials (e.g., pigment mixtures), protocols recommend blending this compound with stabilizers like phthalocyanine green or chromium oxide at ratios optimized for thermal stability (e.g., 256.5:6 w/w for vermilion-red oxide mixtures). Characterization includes XRD for crystallinity and SEM for dispersion homogeneity .

Q. How is this compound validated as a component in diagnostic assays, such as the TRUST test for syphilis?

The this compound Unheated Serum Test (TRUST) uses this compound as a colorimetric antigen. Validation involves comparing sensitivity/specificity with reference tests (e.g., Venereal Disease Research Laboratory test). Stability studies assess antigen performance over 6 months at 4°C, with quantitative agreement (±1 dilution) against established methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Material Safety Data Sheets (MSDS) mandate PPE (gloves, goggles), ventilation, and spill containment. First-aid measures include rinsing exposed skin with water and avoiding inhalation. Waste disposal follows hazardous chemical protocols, with incineration recommended for bulk quantities .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the biodegradation of this compound in synthetic wastewater?

RSM, coupled with Central Composite Design (CCD), identifies optimal variables (e.g., pH, temperature, inoculum concentration) for microbial degradation. For Halomonas strain D2, a 30-experiment CCD revealed pH 7.5 and 35°C as optimal, achieving >90% decolorization. Data analysis via Design Expert software validates model significance (p < 0.05) and interaction effects .

Q. What in vitro assays effectively study this compound's inhibition of pathological protein aggregation?

Thioflavin S fluorescence assays monitor Tau protein aggregation kinetics. SDS-PAGE and electron microscopy confirm fibril morphology changes. For neuronal studies, Neuro2a cell viability assays (MTT) and immunofluorescence (actin/tubulin staining) assess cytotoxicity and cytoskeletal effects. Photo-excited this compound (630 nm irradiation) further evaluates disaggregation potential .

Q. How do contradictory results in this compound staining protocols impact histological data interpretation?

Discrepancies arise from magnification errors or dye concentration variability. For example, incorrect magnification in toluidine blue staining (unrelated but methodologically similar) led to data retraction. Mitigation involves standardizing staining times, dye batches, and validation with positive/negative controls .

Q. What statistical approaches resolve data variability in this compound-based environmental remediation studies?

Multivariate ANOVA identifies significant factors (e.g., microbial strain efficiency, pollutant concentration). Bootstrapping or Monte Carlo simulations quantify uncertainty in degradation kinetics. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare experimental vs. control groups .

Q. How does this compound interact with composite materials to influence photostability in industrial coatings?

Accelerated weathering tests (QUV chambers) assess photostability under UV exposure. FTIR spectroscopy tracks chemical degradation (e.g., azo bond cleavage). Compatibility with stabilizers (e.g., phthalocyanine green) is quantified via ΔE color difference metrics, with lower ΔE (<2) indicating superior stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.